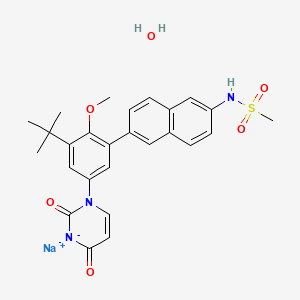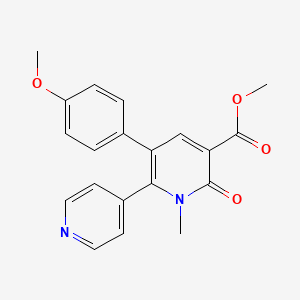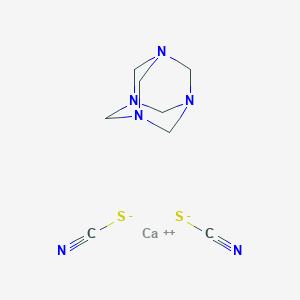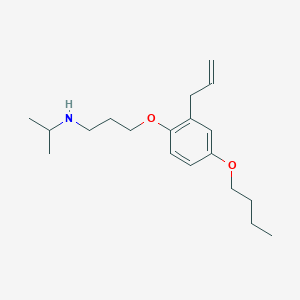![molecular formula C15H31NO7P2 B10774114 3-[4,8-dimethylnona-3,7-dienyl(methyl)amino]propyl phosphono hydrogen phosphate](/img/structure/B10774114.png)
3-[4,8-dimethylnona-3,7-dienyl(methyl)amino]propyl phosphono hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “PMID12014956C12” is a synthetic organic molecule known for its unique structural properties and significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “PMID12014956C12” typically involves multi-step organic reactions. One common synthetic route includes the initial formation of a core structure through a series of condensation reactions, followed by functional group modifications to achieve the desired molecular configuration. The reaction conditions often involve the use of specific catalysts, controlled temperatures, and inert atmospheres to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of “PMID12014956C12” is scaled up using advanced techniques such as preparative high-performance liquid chromatography (HPLC) for purification. The process involves the use of large-scale reactors, precise control of reaction parameters, and continuous monitoring to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: “PMID12014956C12” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles; varying temperatures and solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of “PMID12014956C12,” each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
“PMID12014956C12” has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of “PMID12014956C12” involves its interaction with specific molecular targets within biological systems. It binds to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of gene expression, and modulation of cellular processes .
Similar Compounds:
Compound A: Shares a similar core structure but differs in functional group modifications.
Compound B: Has a comparable molecular weight and similar biological activities.
Compound C: Exhibits similar chemical reactivity but with different pharmacokinetic properties .
Uniqueness: “PMID12014956C12” stands out due to its unique combination of chemical stability, biological activity, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its broad range of scientific research applications make it a valuable compound in both academic and industrial settings .
Propiedades
Fórmula molecular |
C15H31NO7P2 |
|---|---|
Peso molecular |
399.36 g/mol |
Nombre IUPAC |
3-[4,8-dimethylnona-3,7-dienyl(methyl)amino]propyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H31NO7P2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-22-25(20,21)23-24(17,18)19/h8,10H,5-7,9,11-13H2,1-4H3,(H,20,21)(H2,17,18,19) |
Clave InChI |
PNEIVJAQBZSMGD-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCCN(C)CCCOP(=O)(O)OP(=O)(O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Amino-2,6-bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea hydrochloride](/img/structure/B10774036.png)
![(3S,6S,10aS)-N-benzhydryl-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide](/img/structure/B10774050.png)
![(1R,3R,6R,8S,9R,10S,11S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774051.png)


![4-tert-butyl-N-[7-chloro-2-(2-methyl-1-oxidopyridin-1-ium-3-yl)-1,3-dioxoisoindol-4-yl]benzenesulfonamide](/img/structure/B10774082.png)



![[1-(Hydroxyamino)-1-oxo-5-(3-phenoxyphenyl)pentan-2-yl]phosphonic acid](/img/structure/B10774099.png)
![(3R,5R)-7-[5-[(4-cyanophenyl)methylcarbamoyl]-3-(4-fluorophenyl)-4-phenyl-1-propan-2-ylpyrrol-2-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10774106.png)
![sodium (cyclopropanesulfonyl)[(1R,4R,6S,7Z,15R,17R)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0,]octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774109.png)

![benzyl N-({2-methyl-2-[(propan-2-yl)carbamoyl]cyclopropyl}(phenyl)methyl)carbamate](/img/structure/B10774140.png)